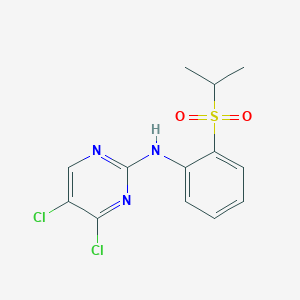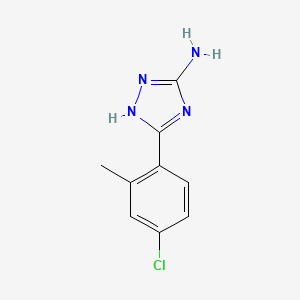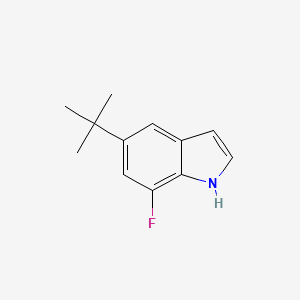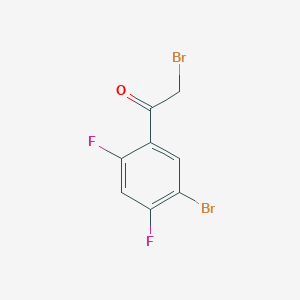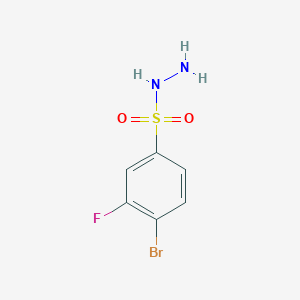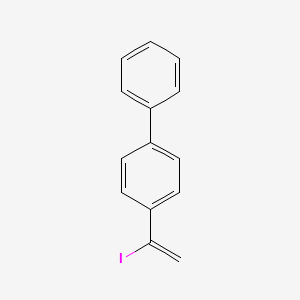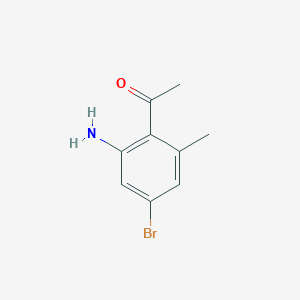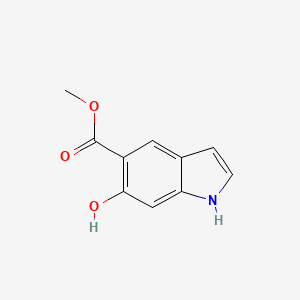
methyl 6-hydroxy-1H-indole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-hydroxy-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-hydroxy-1H-indole-5-carboxylate can be synthesized through various methods. One common approach involves the esterification of indole-5-carboxylic acid . Another method includes the use of iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at 60°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale esterification processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-1H-indole-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by various oxidizing agents.
Reduction: Common reducing agents can be used to modify the compound.
Substitution: Electrophilic substitution reactions are common due to the indole nucleus.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve acidic or basic catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the indole ring .
Scientific Research Applications
Methyl 6-hydroxy-1H-indole-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a reactant in the synthesis of various indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-hydroxy-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to various receptors and enzymes, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-cyano-1H-indole-6-carboxylate
- Methyl 5-amino-1H-indole-6-carboxylate
- Methyl 5-chloro-1H-indole-6-carboxylate
Uniqueness
Methyl 6-hydroxy-1H-indole-5-carboxylate is unique due to its specific hydroxyl and carboxylate functional groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for various applications compared to other similar compounds .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 6-hydroxy-1H-indole-5-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)7-4-6-2-3-11-8(6)5-9(7)12/h2-5,11-12H,1H3 |
InChI Key |
CMZMQZPYEKQHOY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)C=CN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Exo)-benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13661933.png)

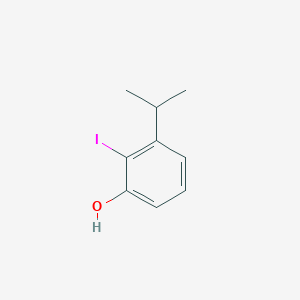
![2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B13661944.png)
